molecular formula C11H7BrF3N B11838519 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline

6-Bromo-2-methyl-8-(trifluoromethyl)quinoline

Cat. No.: B11838519
M. Wt: 290.08 g/mol
InChI Key: KHRNUSSXKNCWQX-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-8-(trifluoromethyl)quinoline is a halogenated quinoline derivative featuring a bromine atom at position 6, a methyl group at position 2, and a trifluoromethyl (CF₃) group at position 8. Quinoline scaffolds are widely studied due to their versatility in medicinal chemistry, materials science, and catalysis. The trifluoromethyl group enhances lipophilicity and metabolic stability, while bromine provides a handle for further functionalization via cross-coupling reactions.

Its electronic profile is influenced by the electron-withdrawing CF₃ group (Hammett σₚ = 0.54) and bromine, which modulate reactivity in electrophilic substitutions or metal-catalyzed transformations .

Properties

Molecular Formula

C11H7BrF3N

Molecular Weight

290.08 g/mol

IUPAC Name

6-bromo-2-methyl-8-(trifluoromethyl)quinoline

InChI

InChI=1S/C11H7BrF3N/c1-6-2-3-7-4-8(12)5-9(10(7)16-6)11(13,14)15/h2-5H,1H3

InChI Key

KHRNUSSXKNCWQX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2C=C1)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline typically involves the bromination of 2-methyl-8-(trifluoromethyl)quinoline. The reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a suitable solvent such as dichloromethane. The reaction is often facilitated by a catalyst or under UV light to ensure the selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 6-position serves as a leaving group, enabling substitution with nucleophiles such as amines, thiols, or hydroxide ions. These reactions typically require basic conditions (e.g., sodium hydroxide or potassium carbonate) to deprotonate the nucleophile and facilitate substitution.

Mechanistic Highlights :

  • Regioselectivity : The bromine’s position on the quinoline ring influences reactivity, with steric and electronic factors favoring substitution at this site.

  • Reactivity : The trifluoromethyl group at the 8-position enhances electron deficiency, accelerating nucleophilic attack.

Coupling Reactions

This compound participates in palladium-catalyzed cross-couplings, such as Suzuki-Miyaura reactions, to form carbon-carbon bonds with boronic acids.

Key Features :

  • Catalysts : Palladium(0) catalysts (e.g., Pd(PPh₃)₄) are employed.

  • Conditions : Reactions are typically conducted under reflux or microwave irradiation .

  • Mechanism : Involves oxidative addition of the C-Br bond to Pd(0), transmetallation with boronic acids, and reductive elimination to form the coupled product .

Example :
Reaction with phenylboronic acid under Pd(0) catalysis yields substituted quinoline derivatives, with yields often exceeding 70% under optimized conditions .

Oxidation and Reduction

The compound undergoes redox transformations, altering its oxidation state and functional groups.

Reaction TypeMechanismReagents/ConditionsReferences
Oxidation Formation of quinoline N-oxideFremy’s salt (KO₃S)₂NO, mCPBA
Reduction Formation of dihydroquinolineReducing agents (e.g., NaBH₄)

Notes :

  • Oxidation : Fremy’s salt selectively oxidizes the quinoline nitrogen, forming N-oxides that can influence biological activity .

  • Reduction : Reducing agents like sodium borohydride convert quinoline to dihydroquinoline, altering its electronic properties.

Reactivity Factors

The trifluoromethyl group at the 8-position and methyl group at the 2-position significantly influence reactivity:

  • Electronic Effects : The trifluoromethyl group withdraws electron density via inductive effects, directing nucleophilic attack to the bromine-substituted position.

  • Steric Effects : The methyl group may hinder bulky nucleophiles from approaching the reactive site.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties:
Research indicates that 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline exhibits notable antimicrobial activity. It has been shown to inhibit DNA synthesis in bacteria by targeting bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. This mechanism positions it as a promising candidate for drug development aimed at treating bacterial infections.

Anticancer Activity:
Studies have demonstrated that this compound also possesses anticancer properties. Its ability to interact with specific biological targets makes it an attractive lead compound in the development of novel anticancer agents. Ongoing research aims to elucidate its mechanisms of action against various cancer cell lines, providing insights into its efficacy and safety profiles.

Viral Inhibition:
In addition to its antibacterial and anticancer activities, this compound has shown potential antiviral properties. Preliminary studies suggest it may inhibit viral replication, making it a candidate for further exploration in antiviral drug development.

Biological Studies

The compound's interactions with biological targets have been extensively studied. Its binding affinity for enzymes involved in critical metabolic pathways suggests potential applications in drug design . The ongoing research into its structure-activity relationships (SAR) is crucial for optimizing its efficacy and minimizing toxicity.

Material Science

Beyond its biological applications, this compound is also utilized in material science. Its unique electronic properties make it suitable for developing advanced materials with specific optical characteristics. Researchers are exploring its use in organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable conductivity and stability.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methyl-8-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to modulation of biological activities. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, contributing to its bioactivity.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Effects Reference ID
6-Bromo-2-methyl-8-(trifluoromethyl)quinoline Br (6), CH₃ (2), CF₃ (8) C₁₁H₈BrF₃N 308.09 High lipophilicity; CF₃ enhances metabolic stability; Br enables cross-coupling Inferred
8-Bromo-2-methylquinoline Br (8), CH₃ (2) C₁₀H₈BrN 238.09 π-π stacking (3.76 Å centroid distance); bromine at 8 reduces electron density at N
4-Methyl-8-SF₅-2-CF₃-quinoline SF₅ (8), CF₃ (2), CH₃ (4) C₁₁H₇F₈NS 361.24 SF₅ (σₚ = 0.68) stronger electron withdrawal than CF₃; increased steric hindrance
6-Bromo-8-(trifluoromethoxy)quinoline Br (6), OCF₃ (8) C₁₀H₅BrF₃NO 300.06 OCF₃ less electron-withdrawing than CF₃; altered regioselectivity in substitutions
6-Bromo-4-chloro-8-fluoro-2-CF₃-quinoline Br (6), Cl (4), F (8), CF₃ (2) C₁₀H₃BrClF₄N 328.49 Multi-halogenation increases polarity; Cl/F enhance halogen bonding

Key Observations :

  • Trifluoromethyl vs. Trifluoromethoxy: The CF₃ group at position 8 in the target compound exerts stronger electron-withdrawing effects compared to OCF₃ in 6-bromo-8-(trifluoromethoxy)quinoline, influencing aromatic reactivity and binding interactions .
  • Positional Effects of Bromine: Bromine at position 6 (target compound) vs.
  • Steric and Electronic Profiles: The SF₅ group in 4-methyl-8-SF₅-2-CF₃-quinoline creates greater steric crowding and electron withdrawal than CF₃, which may hinder nucleophilic attack but improve thermal stability .

Key Observations :

  • Cross-Coupling Efficiency: Palladium-catalyzed methods (e.g., Suzuki coupling) are robust for introducing aryl/heteroaryl groups at brominated positions, as seen in 8-phenyl-5,6-dihydro-benzo[f]quinoline .
  • Cyclization Challenges: The Skraup cyclization (used for 6-bromo-8-nitroquinoline) often requires harsh conditions and yields vary depending on substituent compatibility .

Biological Activity

6-Bromo-2-methyl-8-(trifluoromethyl)quinoline is a member of the quinoline family, notable for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article delves into its biological activity, synthesis methods, and comparative studies with related compounds.

Chemical Structure and Properties

The compound's molecular formula is C11H8BrF3NC_{11}H_{8}BrF_{3}N, with a molecular weight of approximately 303.07 g/mol. Its unique structure features a bromine atom at the 6-position, a methyl group at the 2-position, and a trifluoromethyl group at the 8-position of the quinoline ring. These modifications contribute to its distinct chemical reactivity and biological efficacy.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It inhibits DNA synthesis in bacteria by targeting bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. This mechanism positions it as a potential candidate for drug development aimed at treating bacterial infections.

Anticancer Activity

The compound has shown promising results in anticancer studies. In vitro assays demonstrated its ability to induce cytotoxicity in various cancer cell lines. For instance, it was found to be effective against breast cancer cells expressing NQO1, with IC50 values indicating potent activity . The structural modifications in quinoline derivatives often influence their biological activity; for example, the presence of electron-withdrawing groups like bromine enhances activity compared to methyl substitutions .

Antiviral Effects

Recent studies have explored the antiviral potential of quinoline derivatives against viruses such as Zika virus (ZIKV). Compounds structurally related to this compound have been synthesized and evaluated for their ability to inhibit viral replication. Some derivatives exhibited significantly improved potency compared to existing antiviral agents .

Comparative Studies

A comparison with structurally similar compounds highlights the unique attributes of this compound:

Compound NameStructural FeaturesUnique Aspects
6-MethylquinolineLacks trifluoromethyl groupDifferent chemical reactivity due to missing trifluoromethyl group
6-(Trifluoromethyl)quinolineTrifluoromethyl at 6-position onlyNo aldehyde functionality
8-BromoquinolineBromine at 8-position; lacks trifluoromethyl groupDifferent biological activity profile
5-Bromo-7-(trifluoromethyl)quinolineSimilar trifluoromethyl but different positionVariations in reactivity due to position differences

This table illustrates how the combination of both trifluoromethyl and methyl groups in this compound confers distinct chemical properties that may enhance its biological activities.

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving careful control of reaction conditions to achieve desired yields and purities. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.

Case Studies

  • Anticancer Efficacy : A study demonstrated that derivatives of quinoline with modifications similar to those found in this compound exhibited selective cytotoxicity towards breast cancer cells, suggesting potential therapeutic applications in oncology .
  • Antimicrobial Activity : Another study highlighted the compound's mechanism of action against bacterial strains, reinforcing its potential as an antibiotic agent targeting DNA gyrase and topoisomerase .

Q & A

Q. Key Variables :

CatalystTemperatureYieldPurityReference
IodineRT65%>95%
Reflux50-70%97%

Data Contradictions : Higher yields are reported with iodine catalysis, but purity may vary with crystallization methods.

How can spectroscopic methods be optimized to characterize structural ambiguities in this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using substituent effects. The trifluoromethyl group causes deshielding (~δ 120-125 ppm in ¹³C) .
  • X-ray crystallography : Resolves π-π interactions and confirms substituent positions (e.g., bromine at C6, methyl at C2) .
  • Mass spectrometry : High-resolution MS (HRMS) distinguishes isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Challenges : Overlapping signals in crowded aromatic regions may require 2D NMR (e.g., COSY, HSQC) .

What safety protocols are recommended for handling brominated quinoline derivatives?

Methodological Answer:

  • PPE : Gloves, lab coat, P95 respirator, and safety goggles to avoid inhalation/skin contact .
  • Ventilation : Use fume hoods or gloveboxes during synthesis to mitigate toxic vapor exposure .
  • Waste disposal : Segregate halogenated waste and use licensed disposal services to prevent environmental contamination .

Advanced Research Questions

How does the substitution pattern influence biological activity, particularly antitumor properties?

Methodological Answer:

  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability, improving cell membrane penetration .
  • Bromine : Acts as a leaving group for further functionalization (e.g., Suzuki coupling to introduce aryl groups) .
  • Methyl group : Steric effects may modulate binding to biological targets (e.g., kinase inhibition) .

Q. SAR Table :

SubstituentPositionEffect on ActivityReference
CF₃C8↑ Antitumor potency
BrC6Enables derivatization
CH₃C2Modulates steric bulk

Contradictions : Some derivatives show variable IC₅₀ values depending on tumor cell lines (e.g., HeLa vs. MCF-7) .

What strategies address stability issues during storage and reactions?

Methodological Answer:

  • Storage : Keep in inert atmospheres (N₂/Ar) at -20°C to prevent decomposition .
  • Reaction conditions : Avoid prolonged exposure to light/moisture, which may hydrolyze the trifluoromethyl group .
  • Stabilizers : Add antioxidants (e.g., BHT) to radical-prone reactions involving bromine .

How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Standardized assays : Use consistent cell lines (e.g., NCI-60 panel) and protocols (e.g., MTT assay) .
  • Control experiments : Include reference compounds (e.g., doxorubicin) to calibrate potency metrics .
  • Meta-analysis : Compare substituent effects across studies to identify outliers (e.g., conflicting CF₃ contributions) .

What computational methods predict reactivity and target interactions for this compound?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) .
  • DFT calculations : Analyze electrophilicity of the bromine atom for cross-coupling reactions .
  • MD simulations : Assess binding stability in aqueous environments (e.g., solvation effects on CF₃) .

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